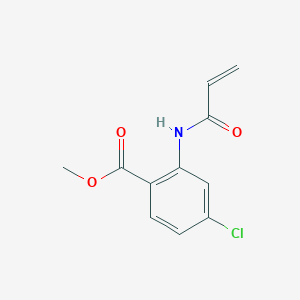

Methyl 2-acryloylamino-4-chloro-benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 4-chloro-2-(prop-2-enoylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16-2/h3-6H,1H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAYAOHTHMHTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundation of Acrylamido Benzoate Monomers in Polymer Science

The design of monomers is a cornerstone of polymer science, dictating the ultimate properties and applications of polymeric materials. Acrylamido-benzoate monomers, such as Methyl 2-acryloylamino-4-chloro-benzoate, are part of a sophisticated class of building blocks engineered to create polymers with tailored characteristics.

Synthetic Methodologies for Methyl 2 Acryloylamino 4 Chloro Benzoate

Precursor Synthesis and Structural Elucidation

The immediate precursor required for the synthesis is Methyl 2-amino-4-chlorobenzoate (B8601463). This compound is a known chemical entity available from commercial suppliers. chembk.comtcichemicals.comfishersci.com Its synthesis typically starts from 4-chlorobenzoic acid or a related derivative.

A common laboratory-scale synthesis involves the nitration of a suitably substituted toluene, followed by oxidation and reduction steps, and finally esterification. However, a more direct route starts with the commercially available 2-amino-4-chlorobenzoic acid. The synthesis is achieved through a standard Fischer esterification reaction.

In this procedure, 2-amino-4-chlorobenzoic acid is refluxed in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the resulting residue is neutralized with a weak base, such as a sodium bicarbonate solution. The crude product, Methyl 2-amino-4-chlorobenzoate, precipitates as a solid and can be collected by filtration.

Structural Elucidation of the precursor would be confirmed using standard spectroscopic methods:

¹H NMR: Would show characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons.

¹³C NMR: Would display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

IR Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Cl stretching.

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound (185.61 g/mol ). chembk.com

| Precursor Synthesis Parameters | |

| Starting Material | 2-amino-4-chlorobenzoic acid |

| Reagent | Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Condition | Reflux |

| Work-up Procedure | Neutralization with NaHCO₃, Filtration |

Optimization of Acryloylamino Group Introduction

The introduction of the acryloylamino group onto the Methyl 2-amino-4-chlorobenzoate precursor is proposed to be achieved via an N-acylation reaction with acryloyl chloride. This type of reaction, often a variation of the Schotten-Baumann reaction, requires careful optimization to maximize yield and minimize side reactions, such as O-acylation or polymerization of the acryloyl moiety.

The general reaction involves dissolving Methyl 2-amino-4-chlorobenzoate in a suitable aprotic solvent and adding a base to act as a proton scavenger for the HCl generated during the reaction. The solution is typically cooled in an ice bath before the dropwise addition of acryloyl chloride.

Optimization of this reaction would involve systematically varying several key parameters to identify the conditions that provide the highest yield of the desired product with the highest purity.

Key Optimization Parameters:

Base: A non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) is commonly used to neutralize the HCl byproduct. The choice and stoichiometry of the base are critical to prevent side reactions.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are suitable. The solvent choice can influence the solubility of reactants and the reaction rate.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0-5 °C) to control the exothermic nature of the acylation and to prevent premature polymerization of the acryloyl chloride. The reaction may then be allowed to warm to room temperature.

Reaction Time: Monitoring by TLC is essential to determine the point of maximum conversion of the starting material without significant formation of byproducts.

| Variables for Optimization of N-Acylation | |

| Parameter | Conditions to be Tested |

| Base | Triethylamine, Pyridine, Diisopropylethylamine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile |

| Temperature | 0 °C, Room Temperature |

| Acryloyl Chloride (Equivalents) | 1.0 eq, 1.1 eq, 1.2 eq |

Strategies for High-Purity Monomer Isolation and Characterization

Following the optimized synthesis, the isolation and purification of Methyl 2-acryloylamino-4-chloro-benzoate are crucial to ensure its suitability as a monomer for polymerization. A typical work-up procedure involves washing the reaction mixture with dilute acid (to remove excess amine base), followed by a wash with a basic solution (like sodium bicarbonate to remove any unreacted acid chloride), and finally with brine.

Purification Strategies:

Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) would be identified in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Column Chromatography: For more challenging purifications where impurities have similar solubility profiles, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) of appropriate polarity would be developed to separate the target compound from any byproducts or unreacted starting materials.

Characterization of the Final Product: The structure and purity of the isolated monomer would be rigorously confirmed by a suite of analytical techniques. The expected data from these analyses would provide definitive evidence of the successful synthesis of this compound.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Appearance of vinyl proton signals (typically 3 protons in the range of 5.5-6.5 ppm), an amide N-H proton signal, along with the aromatic and methyl ester protons. |

| ¹³C NMR | Appearance of signals for the acryloyl group carbons (two sp² carbons of the double bond and one carbonyl carbon), in addition to the signals from the benzoate (B1203000) portion. |

| IR Spectroscopy | A characteristic N-H stretching band for the secondary amide, a C=O stretching band for the amide (Amide I band), and the C=O stretching of the ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₀ClNO₃ (239.65 g/mol ). |

| Melting Point | A sharp and defined melting point range, indicating high purity of the crystalline solid. |

Homopolymerization of Methyl 2 Acryloylamino 4 Chloro Benzoate

Mechanistic Investigations of Free Radical Polymerization

The free radical polymerization of Methyl 2-acryloylamino-4-chloro-benzoate proceeds via the classical three stages: initiation, propagation, and termination. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals then add across the double bond of the monomer, forming a new radical species that subsequently propagates by adding to further monomer molecules.

The polymerization kinetics can be influenced by the nature of the substituent on the aromatic ring. The electron-withdrawing chloro group and the ester functionality can affect the reactivity of the monomer and the stability of the propagating radical. Termination of the growing polymer chains occurs primarily through bimolecular reactions, either by combination or disproportionation. The mechanism is consistent with that observed for other N-substituted acrylamides. researchgate.netuobaghdad.edu.iq

Controlled/Living Radical Polymerization (CLRP) Approaches

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been applied to monomers structurally similar to this compound. These methods allow for the synthesis of well-defined polymers with predictable molecular weights, narrow dispersity, and complex architectures.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Kinetics and Control

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile and powerful technique for controlling the polymerization of a wide range of monomers, including functionalized acrylamides. researchgate.net For the polymerization of monomers like this compound, the choice of the RAFT agent, or chain transfer agent (CTA), is crucial for achieving good control. Dithiobenzoates and trithiocarbonates are commonly employed CTAs for acrylamide-type monomers. acs.orgnih.gov

The RAFT process proceeds via a series of reversible addition-fragmentation equilibria, which allows for the controlled growth of polymer chains. Kinetic studies on analogous systems have demonstrated a linear increase in molecular weight with monomer conversion and the production of polymers with low dispersity indices (Đ < 1.3). researchgate.netrsc.org The polymerization rate can be influenced by the concentration of the initiator and the CTA.

Table 1: Representative Data for RAFT Polymerization of a Functionalized Acrylamide (B121943)

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Molar Mass ( g/mol ) | Dispersity (Đ) |

| 1 | 100:1:0.1 | 4 | 65 | 12,500 | 1.15 |

| 2 | 100:1:0.1 | 8 | 92 | 17,800 | 1.18 |

| 3 | 200:1:0.2 | 4 | 71 | 26,300 | 1.21 |

| 4 | 200:1:0.2 | 8 | 95 | 35,400 | 1.25 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Atom Transfer Radical Polymerization (ATRP) System Design and Efficiency

Atom Transfer Radical Polymerization (ATRP) is another widely used CLRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. acs.org The application of ATRP to acrylamide-type monomers can be challenging due to the potential for the amide group to coordinate with the copper catalyst, leading to a loss of catalytic activity. cmu.edunih.gov

However, with careful selection of the ligand, initiator, and solvent, controlled polymerization of N-substituted acrylamides can be achieved. acs.org For a monomer such as this compound, a highly active catalyst system, potentially with a strongly complexing ligand like tris(2-(dimethylamino)ethyl)amine (Me6TREN), would be necessary to maintain control over the polymerization. The efficiency of the ATRP system is often evaluated by the linearity of the first-order kinetic plot and the evolution of molecular weight with conversion.

Table 2: Typical Conditions for ATRP of an N-Substituted Acrylamide

| Ligand | Initiator | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | Dispersity (Đ) |

| PMDETA | Ethyl α-bromoisobutyrate | Toluene | 60 | 15,200 | 1.35 |

| Me6TREN | Methyl 2-bromopropionate | DMF | 25 | 21,800 | 1.28 |

| Bipyridine | Ethyl α-bromophenylacetate | Anisole | 90 | 18,500 | 1.40 |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Photo-Controlled Radical Polymerization (Photo-CRP) for Spatiotemporal Control

Photo-Controlled Radical Polymerization (Photo-CRP) offers the advantage of spatiotemporal control over the polymerization process, allowing for the fabrication of complex polymer architectures and patterned surfaces. escholarship.org Various Photo-CRP techniques have been developed, including photo-induced ATRP and photo-iniferter systems. rsc.org More recently, photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been shown to be highly effective for a range of N-acryloyl amino acid monomers under mild conditions. rsc.orgresearchgate.net

In a typical PET-RAFT setup for a monomer like this compound, a photocatalyst, a RAFT agent, and a light source (often visible light) are used. rsc.org This method allows for polymerization to be started and stopped by simply turning the light on and off, providing excellent temporal control. The synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Đ < 1.20) has been demonstrated for structurally related monomers. rsc.orgresearchgate.net

Influence of Reaction Parameters on Polymerization Outcome

The outcome of the homopolymerization of this compound is significantly influenced by various reaction parameters, regardless of the polymerization technique employed.

Initiator Concentration: In free radical polymerization, a higher initiator concentration generally leads to a higher polymerization rate but a lower average molecular weight due to an increased number of initiated chains. In CLRP, the ratio of initiator to monomer and other controlling agents is critical for maintaining control.

Monomer Concentration: The concentration of the monomer affects the rate of polymerization and the final molecular weight of the polymer. In some cases, higher monomer concentrations can lead to an increased viscosity of the reaction medium, which may affect reaction kinetics.

Temperature: Temperature plays a crucial role in the rate of initiator decomposition and the rate of propagation. Higher temperatures generally lead to faster polymerization rates. In CLRP, temperature can also affect the equilibrium constant of the activation/deactivation process, thereby influencing the level of control.

Solvent: The choice of solvent can influence the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization. For ATRP, the polarity of the solvent can impact the activity of the catalyst complex. acs.org Common solvents for the polymerization of acrylamide-type monomers include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and in some cases, water or alcohol mixtures. nih.gov

Copolymerization Strategies Involving Methyl 2 Acryloylamino 4 Chloro Benzoate

Statistical Copolymerization with Complementary Monomers

There is no available research on the statistical copolymerization of Methyl 2-acryloylamino-4-chloro-benzoate with any comonomers.

Acrylamide (B121943) and Methacrylamide (B166291) Derivatives

No studies have been published detailing the statistical copolymerization of this compound with acrylamide or methacrylamide derivatives. Such studies would be necessary to understand the influence of the chlorobenzoate functionality on copolymer properties.

Styrenic and Vinyl Monomers

Information regarding the copolymerization of this compound with styrenic or other common vinyl monomers is absent from the scientific literature.

Functional Ester and Other Specialty Monomers

The copolymerization of this compound with functional esters or other specialty monomers has not been documented.

Synthesis of Block Copolymers via Sequential Polymerization or Macroinitiator Approaches

No literature exists describing the synthesis of block copolymers containing a this compound segment. Research into controlled radical polymerization techniques, such as ATRP or RAFT, would be required to explore the creation of well-defined block architectures involving this monomer.

Graft Copolymer Architectures and Their Controlled Synthesis

There are no published reports on the synthesis of graft copolymers featuring side chains derived from this compound, nor have methods for grafting this monomer onto existing polymer backbones been investigated.

Determination of Monomer Reactivity Ratios and Microstructure Control

Crucially, the monomer reactivity ratios for this compound with any other monomer have not been determined. This fundamental data is essential for predicting copolymer composition, understanding monomer incorporation, and controlling the polymer microstructure. Without experimental determination of these ratios, any discussion of microstructure control would be purely speculative.

Advanced Characterization of Poly Methyl 2 Acryloylamino 4 Chloro Benzoate and Its Copolymers

Precise Determination of Molecular Weight and Polydispersity

The determination of molecular weight and its distribution is fundamental to understanding the physical and mechanical properties of polymers. For poly(methyl 2-acryloylamino-4-chloro-benzoate) and its copolymers, several advanced techniques are employed for precise characterization.

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel beads. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, have a longer retention time.

By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) and its copolymers can be determined. The PDI provides a measure of the breadth of the molecular weight distribution.

Table 1: GPC/SEC Data for Poly(this compound) and its Copolymer

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Homopolymer | 45,000 | 63,000 | 1.40 |

| Copolymer (with Methyl Acrylate) | 52,000 | 75,000 | 1.44 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

For a more precise determination of absolute molecular weight, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an invaluable tool. rsc.orgnih.gov This soft ionization technique allows for the analysis of large, non-volatile molecules like polymers with minimal fragmentation. rsc.org In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the polymer molecules, primarily as singly charged species. nih.gov The ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio (m/z).

This technique provides a detailed mass spectrum showing individual polymer chains, allowing for the accurate determination of the molecular weight of the repeating unit, end-group analysis, and the distribution of oligomers. rsc.org

Table 2: Hypothetical MALDI-TOF MS Data for Poly(this compound)

| Degree of Polymerization (n) | Calculated m/z (M + Na⁺) |

| 10 | 2433.7 |

| 11 | 2674.1 |

| 12 | 2914.5 |

| 13 | 3154.9 |

| 14 | 3395.3 |

| 15 | 3635.7 |

Note: The calculated m/z values are based on the monomer molecular weight of 241.66 g/mol and include the mass of a sodium ion adduct.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for elucidating the chemical structure of poly(this compound) and confirming the incorporation of comonomers in its copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei in the polymer chain.

In the ¹H NMR spectrum of poly(this compound), characteristic signals for the aromatic protons, the amide proton, the vinyl backbone protons, and the methyl ester protons are expected. For copolymers, the relative integration of signals corresponding to each monomer unit can be used to determine the copolymer composition. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the repeating unit, including the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic backbone carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(this compound)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Polymer Backbone (CH, CH₂) | 1.5 - 2.8 | 35 - 45 |

| Methyl Ester (CH₃) | ~3.9 | ~52 |

| Aromatic (CH) | 7.5 - 8.2 | 120 - 140 |

| Amide (NH) | ~9.5 | - |

| Amide Carbonyl (C=O) | - | ~165 |

| Ester Carbonyl (C=O) | - | ~168 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. nih.gov The FTIR spectrum of poly(this compound) would exhibit characteristic absorption bands corresponding to the various bonds within the monomer unit.

Key expected vibrational modes include the N-H stretch of the amide, the C=O stretching of both the amide and the ester groups, C-N stretching, C-O stretching, and vibrations associated with the substituted benzene (B151609) ring, including the C-Cl stretch. mdpi.com

Table 4: Characteristic FTIR Absorption Bands for Poly(this compound)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Ester C=O | Stretch | 1720 - 1740 |

| Amide N-H (Amide II) | Bend | 1510 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Thermal Behavior of Polymeric Materials

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere. For a polymer with the structural characteristics of Poly(this compound), a multi-stage decomposition process would be anticipated.

The initial weight loss, typically occurring at lower temperatures, is often attributed to the evaporation of residual solvent or absorbed moisture. The primary decomposition phase for this polymer would likely involve the scission of the ester and amide linkages in the side chain. The presence of the aromatic ring and the chlorine atom would influence the degradation pathway. Aromatic polymers generally exhibit higher thermal stability due to the inherent stability of the benzene ring. nih.gov The degradation of the main polyacrylate chain would occur at higher temperatures.

The decomposition of similar polymers, such as polyacrylamides, has been shown to produce various byproducts including amides, imides, and nitriles upon pyrolysis. researchgate.netresearchgate.net The chloro-substituent on the benzoate (B1203000) ring may also lead to the evolution of hydrogen chloride gas during thermal degradation, a common characteristic of chlorinated polymers. researchgate.net

Hypothetical TGA Data for Poly(this compound)

| Temperature Range (°C) | Weight Loss (%) | Probable Decomposition Event |

| 50 - 150 | ~ 2-5% | Loss of adsorbed moisture and residual solvent |

| 250 - 400 | ~ 30-40% | Scission of ester and amide side chains, potential evolution of HCl |

| 400 - 550 | ~ 40-50% | Degradation of the main polymer backbone |

| > 550 | - | Formation of stable char residue |

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.de

The glass transition temperature (Tg) is a key characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com For Poly(this compound), the Tg would be influenced by the rigidity of the polymer backbone and the steric hindrance of the bulky side chains. The presence of the aromatic ring and the polar amide group would likely lead to a relatively high Tg due to restricted chain mobility. researchgate.net Aromatic polyesters and polyamides are known to have elevated glass transition temperatures. wiley-vch.de

Expected DSC Data for Poly(this compound)

| Thermal Transition | Expected Temperature Range (°C) | Remarks |

| Glass Transition (Tg) | 150 - 200 | Influenced by the rigidity of the backbone and bulky side groups. |

| Crystallization (Tc) | Not always present | Would indicate the formation of ordered domains upon cooling from the melt. |

| Melting (Tm) | > 250 | If present, would indicate the melting of crystalline regions. |

Morphological and Microstructural Characterization

The surface and bulk morphology, as well as the arrangement of crystalline and amorphous domains, are crucial for understanding the physical and mechanical properties of a polymer. Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are powerful techniques for these characterizations.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. The morphology of a polymer film or powder can reveal details about its synthesis and processing conditions. For Poly(this compound), SEM analysis would be expected to show the surface features, which could range from smooth to wrinkled or porous depending on the preparation method. mdpi.comnih.gov

X-ray Diffraction (XRD) for Crystalline and Amorphous Domains

X-ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in a polymer. thermofisher.com The XRD pattern of a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. utah.edu The sharp peaks arise from the ordered, crystalline regions, while the broad halo is due to the disordered, amorphous regions. researchgate.net

For Poly(this compound), the bulky and irregularly substituted side chains might hinder efficient chain packing, likely resulting in a predominantly amorphous structure. This would be reflected in a broad, diffuse scattering pattern in the XRD analysis. However, the presence of the planar aromatic rings and the potential for hydrogen bonding between the amide groups could promote some localized order, leading to the formation of small crystalline domains. The degree of crystallinity can be quantified from the relative areas of the crystalline peaks and the amorphous halo. malvernpanalytical.comdiva-portal.org The XRD patterns of wholly aromatic polymers often show characteristic peaks corresponding to the packing of the aromatic moieties. acs.org

Post Polymerization Modification and Functionalization of Polymeric Materials

Chemical Transformations of the Pendant Chloro Group

The chloro group attached to the aromatic ring of the benzoate (B1203000) moiety serves as a versatile site for introducing new functionalities, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the adjacent ester and amide groups activates the chloro position towards nucleophilic attack. This allows for the displacement of the chloride ion by various nucleophiles, a reaction that has been successfully applied to other polymers containing halogenated aromatic units. uky.eduresearchgate.net Common nucleophiles include amines, alkoxides, and thiolates, leading to the incorporation of amino, ether, and thioether linkages, respectively. The reaction conditions typically involve polar aprotic solvents and may require elevated temperatures to proceed to high conversion. uky.edu

Palladium-Catalyzed Cross-Coupling Reactions:

Modern catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are particularly effective for modifying aryl halides. By applying these methods to a polymer containing the 4-chloro-benzoate unit, a wide range of substituents can be introduced. For instance, Suzuki coupling with boronic acids can attach new alkyl or aryl groups, while Buchwald-Hartwig amination offers an alternative route to introduce primary or secondary amines. sjsu.edu These reactions are known for their high efficiency and functional group tolerance. sjsu.edu

| Reaction Type | Reagents/Catalyst | Resulting Functional Group | Reference(s) |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines | Secondary/Tertiary Amine | uky.edu |

| Alkoxides (e.g., Sodium Methoxide) | Aryl Ether | nih.gov | |

| Thiolates (e.g., Sodium Thiophenoxide) | Thioether | uky.edu | |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl structure | sjsu.edu |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N-Aryl Amine | nih.gov |

Reactions Involving the Benzoate Ester Moiety for Derivatization

The methyl ester of the benzoate group is susceptible to several classic ester transformations, providing pathways to introduce carboxylic acids, new ester functionalities, or amides.

Hydrolysis (Saponification):

Treatment of the polymer with an aqueous base, such as sodium hydroxide, results in the hydrolysis of the methyl ester to a sodium carboxylate salt. libretexts.org Subsequent acidification protonates the salt, yielding a pendant carboxylic acid group. libretexts.orglibretexts.org This transformation dramatically alters the polymer's polarity and solubility, imparting pH-responsiveness. The reaction, often called saponification, typically proceeds to completion. libretexts.orgpsu.edu

Transesterification:

The methyl ester can be exchanged for other alkoxy groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. nih.govrsc.org This method allows for the introduction of a wide variety of side chains, including long alkyl chains, benzyl (B1604629) groups, or even poly(ethylene glycol) chains, thereby tuning the polymer's physical properties such as its glass transition temperature and solubility. nih.govrsc.org Titanium alkoxides are also effective catalysts for this transformation on polymer side chains. rsc.orgresearchgate.net

Aminolysis:

The reaction of the ester with ammonia (B1221849) or a primary/secondary amine leads to the formation of an amide, a process known as aminolysis. libretexts.orgmdpi.com This conversion of an ester to an amide can significantly alter the hydrogen-bonding capabilities and thermal stability of the material. nih.gov The reaction often requires elevated temperatures but can be an effective way to introduce new functional groups or cross-linking sites if a diamine is used. nih.govmdpi.com

| Reaction Type | Reagents | Resulting Functional Group | Key Features | Reference(s) |

| Hydrolysis | Aqueous Base (e.g., NaOH), then Acid (e.g., HCl) | Carboxylic Acid | Introduces pH-responsiveness | libretexts.orglibretexts.org |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | New Ester (-COOR') | Modifies solubility and thermal properties | nih.govrsc.orgresearchgate.net |

| Aminolysis | Amine (R'-NH₂) | Amide (-CONHR') | Increases hydrogen-bonding potential | libretexts.orgmdpi.comnih.gov |

Modification of Amide Linkages for Enhanced Functionality

The secondary amide linkage in the polymer backbone provides another site for chemical modification, although it is generally less reactive than the ester or aryl chloride. Key transformations include N-alkylation and reduction.

N-Alkylation:

The hydrogen atom on the amide nitrogen can be substituted with an alkyl group. This typically requires a strong base, such as sodium hydride, to deprotonate the amide, followed by reaction with an alkyl halide. This modification eliminates a hydrogen-bond donor site, which can significantly impact polymer chain packing and solubility.

Amide Reduction:

The amide group can be reduced to a secondary amine using strong reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃-THF). This transformation fundamentally changes the nature of the polymer backbone by replacing a rigid, planar amide bond with a more flexible secondary amine linkage. This can lower the glass transition temperature and introduce basic sites along the polymer chain, making it responsive to pH.

Development of Core-Shell or Hybrid Polymer Structures

The functional polymer derived from Methyl 2-acryloylamino-4-chloro-benzoate can be utilized as a building block for more complex macromolecular architectures, such as core-shell particles and hybrid materials.

Core-Shell Structures:

A pre-existing polymer particle, such as one made of polystyrene, can serve as a core onto which a shell of the functional monomer is polymerized. scielo.bracs.org Alternatively, the functional polymer itself can be formed into particles that then act as a reactive core. The pendant chloro, ester, or amide groups on the surface of this core can be modified as described in the preceding sections. This surface functionalization allows for the attachment of different polymers or molecules to create a well-defined shell with distinct properties, such as hydrophilicity or biocompatibility. researchgate.netacs.org For instance, grafting hydrophilic polymers onto the surface can create stable dispersions in aqueous media.

Hybrid Polymer Structures:

Hybrid materials are composites that incorporate both organic and inorganic components or blends of different polymers. stahl.com The reactive pendant groups of the polymer can be used to covalently bond to inorganic nanoparticles (e.g., silica (B1680970), metal oxides) that have been surface-functionalized with complementary reactive groups. This creates an organic-inorganic hybrid material with combined properties, such as the mechanical strength of the inorganic component and the processability of the polymer. chemistryviews.orgempa.ch Similarly, the polymer can be blended with other polymers, and the reactive sites can be used to form covalent bonds between the different polymer chains at their interface, acting as a compatibilizer to improve the morphology and properties of the blend. stahl.comacs.org

Theoretical and Computational Studies of Monomer and Polymer Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. For a novel monomer like Methyl 2-acryloylamino-4-chloro-benzoate, DFT calculations would be invaluable for predicting its reactivity and suitability for polymerization.

A typical DFT study would involve optimizing the geometry of the monomer to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for understanding the monomer's behavior in a chemical reaction.

For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would reveal key aspects of its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the monomer would interact with initiators and other molecules during polymerization. Reactivity indices such as Fukui functions could also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. For example, in a related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, DFT studies were used to analyze vibrational spectra and understand electronic transitions. nih.gov

Molecular Dynamics (MD) Simulations for Polymer Conformation and Solution Behavior

Once the monomer is polymerized to form poly(this compound), Molecular Dynamics (MD) simulations would be the primary tool to study its physical behavior, particularly its conformation in different environments. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the polymer's dynamics.

By analyzing the interactions between the polymer and solvent molecules, one could predict its solubility and how it might aggregate. For example, simulations of poly(acrylic acid) in aqueous solution have been used to study its conformational dynamics and interaction with other molecules. nih.gov Such studies are crucial for applications where the polymer is used in a liquid formulation. The simulations track the trajectories of all atoms over a period, allowing for the calculation of time-averaged properties and the visualization of dynamic processes.

Computational Modeling of Polymerization Kinetics and Chain Growth Mechanisms

Understanding the kinetics of polymerization is essential for controlling the molecular weight and structure of the final polymer, which in turn dictate its properties. Computational modeling can provide deep insights into the reaction mechanisms and rates of polymerization.

Kinetic models for acrylamide (B121943) polymerization, for example, often follow the principles of free-radical polymerization. acs.orgadvancedsciencenews.com These models consist of a series of differential equations that describe the rates of the key steps: initiation, propagation, termination, and chain transfer. Computational software can solve these equations to predict how the monomer conversion and polymer molecular weight evolve over time under different reaction conditions (e.g., temperature, initiator concentration).

For a specific monomer like this compound, quantum chemistry methods could first be used to calculate the activation energies for the propagation and termination steps. These calculated rate constants would then be used as parameters in a larger-scale kinetic model. Such models can help in optimizing the polymerization process to achieve a desired molecular weight and polydispersity index (a measure of the distribution of molecular weights). Studies on acrylamide polymerization have shown that the reaction order with respect to the monomer can be complex, and detailed kinetic models are necessary to capture this behavior accurately. advancedsciencenews.com

Quantitative Structure-Property Relationship (QSPR) Analysis for Predictive Design

Quantitative Structure-Property Relationship (QSPR) is a computational technique that aims to build mathematical models to predict the properties of chemicals from their molecular structure. acs.org A QSPR study involves calculating a set of numerical descriptors that encode information about the molecule's topology, geometry, and electronic structure. These descriptors are then used to build a regression model that correlates them with an experimentally measured property.

For a polymer like poly(this compound), a QSPR analysis could be used to predict a wide range of properties, such as its glass transition temperature, refractive index, or solubility, without the need for synthesizing and testing every possible variant. acs.org To conduct such a study, a dataset of related polymers with known properties would be required. Molecular descriptors would be calculated for the repeating unit of each polymer in the dataset.

Structure Property Relationships in Poly Methyl 2 Acryloylamino 4 Chloro Benzoate Materials

Correlation of Monomer Substitution Patterns with Polymer Thermal Stability

There is no available information on the thermal stability of Poly(Methyl 2-acryloylamino-4-chloro-benzoate).

Impact of Polymer Architecture and Composition on Mechanical Properties

No data has been published regarding the mechanical properties of Poly(this compound).

Influence of Chemical Structure on Optical and Electronic Response of Derived Materials

The optical and electronic properties of Poly(this compound) have not been reported in the searched literature.

Investigation of Intermolecular Interactions and Self-Assembly in Polymeric Systems

There are no studies available on the intermolecular interactions or self-assembly behavior of Poly(this compound).

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in a table.

Future Research Directions and Advanced Applications in Polymer Science

Design of Novel Functional Polymeric Materials with Tailored Properties

The synthesis and polymerization of Methyl 2-acryloylamino-4-chloro-benzoate would open the door to a new class of functional polymers. The presence of the chloro and methyl benzoate (B1203000) groups on the aromatic ring provides handles for post-polymerization modification, allowing for the tailoring of polymer properties to a degree not achievable with simpler acrylamide (B121943) monomers.

Key Research Areas:

Post-Polymerization Modification: The chlorine atom can be substituted via various nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of functional groups. Similarly, the methyl ester can be hydrolyzed to a carboxylic acid or converted to other esters or amides. This versatility would allow for the creation of polymers with precisely controlled hydrophilicity, reactivity, and binding capabilities.

Copolymerization Studies: Investigating the copolymerization of this compound with other vinyl monomers, such as acrylates, styrenes, and other acrylamides, would yield a diverse library of copolymers. The reactivity ratios of this monomer would need to be determined to predict and control the copolymer composition and microstructure. Acrylamide-based monomers are known for their high polymerizability, which is a promising characteristic for creating high molecular weight copolymers. acs.org

Control over Polymer Architecture: Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could be employed to synthesize polymers and copolymers of this compound with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block and star polymers. acs.org

Interactive Data Table: Potential Post-Polymerization Modifications and Resulting Properties

| Modification Reaction | Target Functional Group | Reagent | Potential Change in Polymer Properties |

| Nucleophilic Aromatic Substitution | Chlorine | Azide, Amines, Thiols | Introduction of reactive handles, changes in polarity and solubility |

| Ester Hydrolysis | Methyl Benzoate | Acid or Base | Increased hydrophilicity, pH-responsiveness |

| Transesterification | Methyl Benzoate | Different Alcohols | Tuning of solubility and thermal properties |

| Amidation | Methyl Benzoate | Amines | Introduction of specific binding sites, altered hydrogen bonding |

Integration into Smart and Responsive Polymer Architectures

"Smart" or "responsive" polymers, which undergo significant changes in their properties in response to external stimuli, are at the forefront of materials science research. The functional groups present in this compound make it an excellent candidate for incorporation into such systems.

Potential Stimuli-Responsive Behaviors:

pH-Responsiveness: Following hydrolysis of the methyl benzoate group to a carboxylic acid, the resulting polymer would exhibit pH-responsive behavior. In basic solutions, the carboxylic acid groups would deprotonate, leading to electrostatic repulsion and polymer chain expansion, which in turn would cause swelling in a hydrogel.

Thermo-Responsiveness: While not inherently thermo-responsive, copolymerization with monomers like N-isopropylacrylamide (NIPAAm) could yield thermo-responsive polymers. The presence of the aromatic and polar groups from the this compound units could be used to fine-tune the lower critical solution temperature (LCST) of the resulting copolymer.

Chemo-Responsiveness: The aromatic ring and the potential for introducing specific binding sites through post-polymerization modification could lead to polymers that respond to the presence of specific ions or molecules.

The integration of such responsive polymers into interpenetrating polymer networks (IPNs) could lead to materials with enhanced mechanical strength and novel responsive behaviors, suitable for applications in areas like drug delivery and soft robotics. mdpi.com

Exploration of Sustainable Synthesis and Processing Methodologies

A key aspect of modern chemical research is the development of sustainable and environmentally friendly processes. Future research into this compound should prioritize green chemistry principles.

Areas for Sustainable Innovation:

Greener Monomer Synthesis: The synthesis of the monomer itself should be optimized to reduce waste, use less hazardous solvents, and improve energy efficiency. For instance, exploring enzymatic or biocatalytic routes for the initial synthesis of the precursor, methyl 2-amino-4-chlorobenzoate (B8601463), could be a viable green alternative.

Polymerization in Aqueous Media: Acrylamide-based monomers are often water-soluble, allowing for polymerization in aqueous solutions, which is a significant advantage over processes that require volatile organic compounds (VOCs). acs.org Photoinitiated polymerization in aqueous solutions is another green and energy-efficient method that could be explored. nih.gov

Biodegradability and Recyclability: Research should be directed towards designing polymers derived from this monomer that are either biodegradable or can be efficiently recycled. This could involve incorporating cleavable linkages into the polymer backbone or developing effective depolymerization protocols. The life cycle of acrylamide-based polymers is a critical consideration for reducing their environmental footprint. mdpi.com

Interdisciplinary Research at the Interface of Polymer Chemistry and Materials Engineering

The unique combination of a polymerizable group and latent functional sites makes polymers derived from this compound of great interest for interdisciplinary research.

Potential Collaborative Research Fields:

Biomedical Engineering: Functionalized polymers from this monomer could be explored for applications in drug delivery, tissue engineering, and as coatings for biomedical devices. The ability to tailor surface properties and introduce bioactive molecules would be highly valuable.

Membrane Science: The controlled hydrophilicity and potential for creating charged polymers make these materials candidates for the development of advanced separation membranes with improved flux, selectivity, and anti-fouling properties.

Electronics and Sensors: The aromatic nature of the monomer could be exploited in the development of conductive polymers or materials for chemical sensors. By incorporating specific recognition elements, these polymers could be designed to detect specific analytes. The combination of hydrogels with conducting polymers is a growing area of research for creating functional materials for sensors and actuators. nih.gov

常见问题

Basic Research Questions

Q. What synthetic routes are optimal for preparing Methyl 2-acryloylamino-4-chloro-benzoate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzoate core. A typical approach involves:

Chlorination : Introduce the chloro group at the 4-position using electrophilic aromatic substitution under controlled temperature (e.g., 0–5°C) to minimize side reactions.

Acrylamido Group Incorporation : React the intermediate with acryloyl chloride in anhydrous DMF, using a base like triethylamine to neutralize HCl byproducts.

Esterification : Protect the carboxylic acid group via methyl ester formation using methanol and catalytic sulfuric acid.

Yields can be optimized by monitoring reaction progress via TLC and employing inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How can crystallographic methods be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Use slow evaporation of a saturated solution in a solvent like ethyl acetate/hexane.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Use SHELXL for refinement, starting with direct methods (SHELXS) for phase solution. Validate bond lengths/angles against expected values (e.g., C–C bonds ~1.54 Å) .

Q. What analytical techniques are recommended for assessing the purity of this compound in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical. Use a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid). Compare retention times against certified reference standards. Impurity profiling should follow EP/USP guidelines, focusing on related substances like de-esterified byproducts or unreacted intermediates .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodological Answer : Mechanistic studies require:

- Kinetic Analysis : Monitor reaction rates via in-situ FTIR or NMR to identify rate-determining steps.

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer steps.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and validate experimental activation energies. Contradictions between experimental and theoretical data may arise from solvent effects or unaccounted steric hindrance .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies often stem from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : Identify conformational changes by acquiring spectra at 25°C to 60°C.

- SCXRD Reanalysis : Compare experimental bond angles with computational models (e.g., Mercury CSD).

- Synchrotron Radiation : Use high-resolution X-ray sources to detect subtle structural variations. For example, torsional angles in the acryloylamino group may differ in solution vs. solid state .

Q. What methodologies are suitable for evaluating the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with UV-Vis detection to measure IC50 values. Use trypsin or chymotrypsin as model enzymes.

- Docking Studies : Use AutoDock Vina to predict binding modes of the acryloylamino group to active sites.

- Contradiction Management : If bioactivity conflicts with structural predictions (e.g., low inhibition despite strong docking scores), assess compound stability under assay conditions via LC-MS to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。